![molecular formula C23H26N4O3S B2803503 6-(5-{2-[4-(Propane-2-sulfonyl)phenyl]acetyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile CAS No. 2415628-48-5](/img/structure/B2803503.png)
6-(5-{2-[4-(Propane-2-sulfonyl)phenyl]acetyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is an organic molecule that contains several functional groups, including a pyridine ring, a pyrrole ring, and a sulfonyl group . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrrole and pyridine rings might be formed through cyclization reactions . The sulfonyl group could be introduced through a sulfonation reaction .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It includes a pyridine ring (a six-membered ring with one nitrogen atom), a pyrrole ring (a five-membered ring with one nitrogen atom), and a propane-2-sulfonyl group attached to a phenyl ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The presence of the pyridine and pyrrole rings suggests that it might undergo electrophilic aromatic substitution reactions . The sulfonyl group could potentially be involved in substitution reactions as well .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen-containing rings might make it a base. The sulfonyl group could make the compound more polar, affecting its solubility in different solvents .科学的研究の応用
Anticancer Properties
The pyrrolidine ring structure has been investigated for its potential as an anticancer agent. Researchers have synthesized derivatives of this scaffold and evaluated their cytotoxicity against cancer cell lines. The compound’s ability to inhibit tumor growth and induce apoptosis makes it an interesting candidate for further study .
Neuroprotective Effects
Studies have explored the neuroprotective properties of pyrrolidine derivatives. These compounds exhibit antioxidant activity and may help mitigate oxidative stress-related damage in neuronal cells. Researchers have investigated their potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Enantioselective Catalysis
Pyrrolidine derivatives have been employed as chiral ligands in asymmetric catalysis. Their unique three-dimensional structure allows for precise control of stereochemistry during chemical reactions. Researchers have used them in enantioselective transformations, such as the protodeboronation of boronic esters .
Functionalization Reactions
The pyrrolidine ring serves as a versatile starting point for functionalization reactions. Researchers have modified its structure to introduce specific substituents, creating diverse libraries of compounds. For instance, benzylic functionalization reactions have been explored, leading to novel derivatives with potential biological activities .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6-[5-[2-(4-propan-2-ylsulfonylphenyl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S/c1-16(2)31(29,30)21-6-3-17(4-7-21)9-23(28)27-14-19-12-26(13-20(19)15-27)22-8-5-18(10-24)11-25-22/h3-8,11,16,19-20H,9,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKODTDHPIMKAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CC3CN(CC3C2)C4=NC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(5-{2-[4-(Propane-2-sulfonyl)phenyl]acetyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


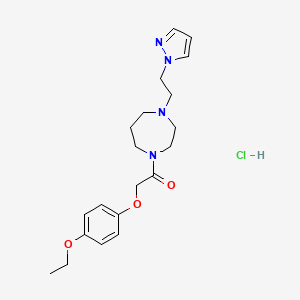
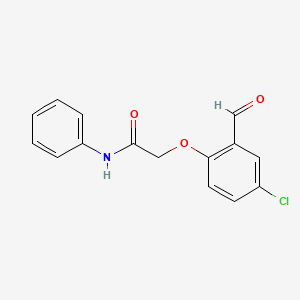
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide](/img/structure/B2803425.png)
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-nitrophenyl)propanamide](/img/structure/B2803428.png)
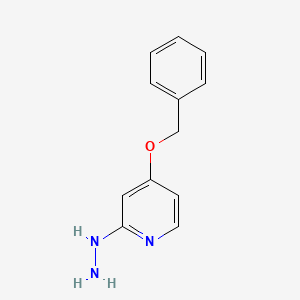

![3-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2803433.png)
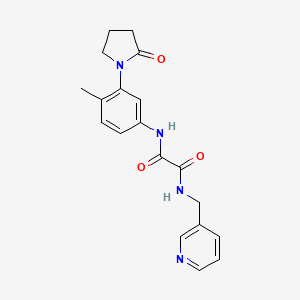
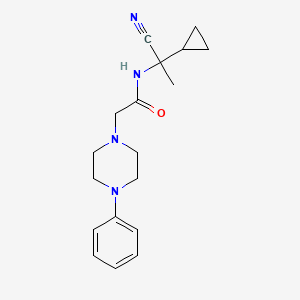
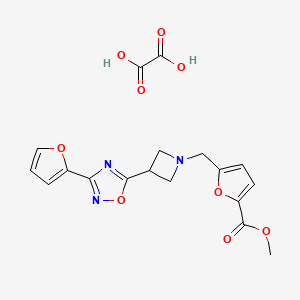
![N-(3-methoxyphenyl)-2-[8-(4-methylbenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2803437.png)
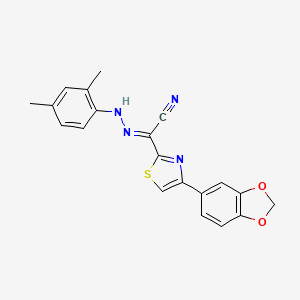
![2-[(4-Ethylphenyl)amino]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B2803442.png)